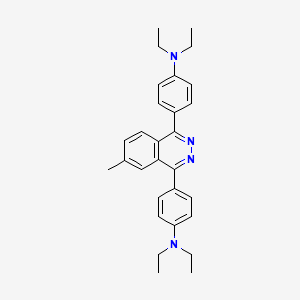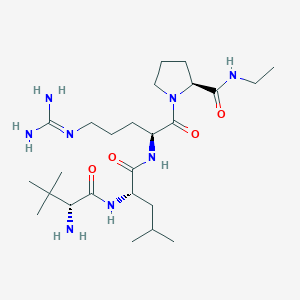
4,4'-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) is a fluorescent organic molecule known for its unique emission properties. This compound is particularly notable for its ability to undergo significant shifts in emission spectra based on its environment, making it a valuable tool in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) typically involves the reaction of 6-methylphthalazine with N,N-diethylaniline under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, affecting its fluorescence.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with different properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups like nitro or halogen groups .
Wissenschaftliche Forschungsanwendungen
4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) has several scientific research applications:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Wirkmechanismus
The mechanism by which 4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) exerts its effects is primarily through its fluorescent properties. The compound’s emission can be tuned by altering its environment, such as changing the solvent or pH. This tunability is due to the protonation of tertiary amine groups, which affects the electronic structure and, consequently, the emission properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(N,N-di-p-tolylaniline): Known for its magneto-conductance and magneto-electroluminescence properties.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Used in the detection of primary aromatic amines due to its high sensitivity and selectivity.
Uniqueness
4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) is unique due to its significant emission tunability based on environmental factors. This property makes it particularly valuable for applications requiring precise control over fluorescence, such as in cellular imaging and optoelectronic devices .
Eigenschaften
CAS-Nummer |
90540-41-3 |
|---|---|
Molekularformel |
C29H34N4 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
4-[4-[4-(diethylamino)phenyl]-6-methylphthalazin-1-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C29H34N4/c1-6-32(7-2)24-15-11-22(12-16-24)28-26-19-10-21(5)20-27(26)29(31-30-28)23-13-17-25(18-14-23)33(8-3)9-4/h10-20H,6-9H2,1-5H3 |
InChI-Schlüssel |
VBWPIXVXXSPRND-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(C3=C2C=CC(=C3)C)C4=CC=C(C=C4)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;bicyclo[3.2.1]octan-2-ol](/img/structure/B14371738.png)
![5-[Ethyl(difluoro)silyl]pentanoyl chloride](/img/structure/B14371742.png)
![3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline](/img/structure/B14371752.png)

![3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14371762.png)
![3-[(Prop-2-en-1-yl)oxy]but-1-yne](/img/structure/B14371769.png)
![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14371788.png)
![8-Methoxybicyclo[3.2.1]oct-6-ene](/img/structure/B14371796.png)
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14371805.png)


![Methyl [(2R,6R)-6-formyloxan-2-yl]acetate](/img/structure/B14371816.png)


